molecular formula C5H8O B1210618 trans-2-Pentenal CAS No. 764-39-6

trans-2-Pentenal

Cat. No.: B1210618
CAS No.: 764-39-6
M. Wt: 84.12 g/mol
InChI Key: DTCCTIQRPGSLPT-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor, often described as having a fragrance similar to potatoes and peas . This compound is an unsaturated aldehyde, featuring a double bond between the second and third carbon atoms in its five-carbon chain.

Chemical Reactions Analysis

trans-2-Pentenal undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for condensation reactions. The major products formed from these reactions include pentenoic acid, 2-pentanol, and larger aldehyde or ketone derivatives.

Scientific Research Applications

trans-2-Pentenal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studies have investigated its role in biological systems, particularly in the context of its interactions with enzymes and other biomolecules.

    Medicine: Research has explored its potential therapeutic applications, including its effects on cellular processes and its use as a precursor for drug synthesis.

    Industry: this compound is used in the flavor and fragrance industry due to its characteristic odor.

Mechanism of Action

The mechanism of action of 2-pentenal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can affect protein function and cellular processes. Additionally, its unsaturated nature allows it to participate in addition reactions, which can modify biomolecules and influence metabolic pathways .

Comparison with Similar Compounds

trans-2-Pentenal can be compared with other similar compounds, such as:

    Pentanal: A saturated aldehyde with the formula C5H10O. Unlike 2-pentenal, pentanal lacks a double bond, making it less reactive in addition reactions.

    2-Methyl-2-pentenal: An isomer of 2-pentenal with a methyl group attached to the second carbon.

    2-Hexenal: A six-carbon aldehyde with a similar structure to 2-pentenal but with an additional carbon atom.

This compound’s unique combination of an aldehyde group and a carbon-carbon double bond gives it distinct reactivity and makes it valuable in various chemical and industrial applications.

Biological Activity

Introduction

Trans-2-pentenal (T2P) is an unsaturated aldehyde that has garnered attention due to its diverse biological activities and implications in both environmental and health-related contexts. This compound, primarily recognized for its role as a biogenic volatile organic compound (BVOC), exhibits significant reactivity and potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and environmental implications.

This compound has the molecular formula C5H8OC_5H_8O and a characteristic structure featuring a double bond between the second and third carbon atoms. Its physical properties include:

  • Molecular Weight: 84.12 g/mol
  • Boiling Point: 102 °C
  • Solubility: Soluble in organic solvents, slightly soluble in water

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight84.12 g/mol
Boiling Point102 °C
Density0.817 g/cm³

Cellular Effects

This compound has been studied for its cytotoxic effects on various cell lines, particularly in cancer research. A study indicated that T2P significantly inhibited the growth of Colon-26 mouse carcinoma cells while exhibiting minimal inhibitory effects on normal BALB/3T3 cells. This selective cytotoxicity suggests potential applications in developing antitumor agents.

Table 2: Cytotoxicity of this compound on Cell Lines

Cell LineInhibition (%)Concentration (mM)
Colon-26 Carcinoma Cells70%0.1
BALB/3T3 Normal Cells15%0.1

The mechanism through which this compound exerts its biological effects is linked to its reactivity with cellular components, particularly glutathione (GSH). It forms adducts with GSH, which may lead to oxidative stress and subsequent cell death in tumor cells. The correlation between GSH reactivity and cytotoxicity highlights the potential for T2P in therapeutic applications targeting cancer cells.

Environmental Impact

This compound's role as a BVOC contributes to atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs). Its ozonolysis reactions can lead to complex atmospheric transformations, influencing air quality and climate dynamics. Research indicates that T2P has a relatively short atmospheric lifetime due to rapid reactions with ozone and hydroxyl radicals.

Table 3: Atmospheric Reactivity of this compound

Reaction TypeRate Coefficient (s⁻¹)Atmospheric Lifetime (days)
Ozonolysis1.0×10141.0\times 10^{-14}3
Photolysis1.5×10131.5\times 10^{-13}<1

Case Study 1: Antitumor Activity

In an experimental study, this compound was isolated from cigarette smoke and tested for its reactivity with GSH. The results demonstrated that T2P significantly inhibited the growth of carcinoma cells while sparing normal cells, suggesting its potential as a selective anticancer agent.

Case Study 2: Atmospheric Chemistry

A study utilizing advanced spectroscopic techniques investigated the ozonolysis of this compound, revealing insights into its degradation pathways and contributions to SOA formation. The findings underscore the importance of T2P in understanding biogenic emissions' impact on air quality.

Properties

CAS No.

764-39-6

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

pent-2-enal

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3

InChI Key

DTCCTIQRPGSLPT-UHFFFAOYSA-N

SMILES

CCC=CC=O

Isomeric SMILES

CC/C=C/C=O

Canonical SMILES

CCC=CC=O

density

0.850-0.856 (21°)

Key on ui other cas no.

764-39-6

physical_description

Clear liquid with a pungent odor;  mp = 16 deg C;  [MSDSonline]
Colourless to light yellow liquid;  Pungent green, fruity aroma

Pictograms

Flammable; Acute Toxic; Irritant; Environmental Hazard

solubility

Insoluble in water;  soluble in PG, in most fixed oils
Soluble (in ethanol)

Synonyms

2-pentenal
2-pentenal, (E)-isomer
pent-2-enal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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